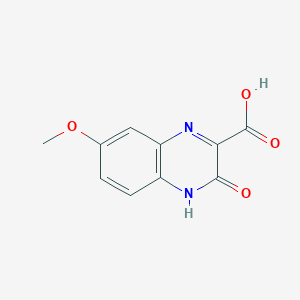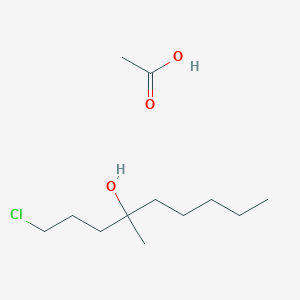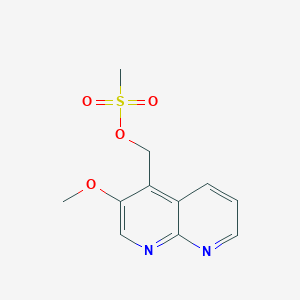
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 3-position and a methanesulfonate ester at the 4-position of the naphthyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst.
Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methanesulfonate Ester Formation: The final step involves the esterification of the naphthyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthyridine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The methanesulfonate ester group can be substituted with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydro or tetrahydro naphthyridine derivatives.
- Substitution products include various amine or thiol derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or photochemical properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, resulting in anticancer activity.
Comparación Con Compuestos Similares
1,8-Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Methanesulfonate Esters: Compounds with similar ester groups but different core structures.
Uniqueness: (3-Methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate is unique due to its specific combination of a naphthyridine core with a methoxy group and a methanesulfonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
(3-methoxy-1,8-naphthyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-16-10-6-13-11-8(4-3-5-12-11)9(10)7-17-18(2,14)15/h3-6H,7H2,1-2H3 |
Clave InChI |
QFKUPIRDCFRNBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C(=C1COS(=O)(=O)C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





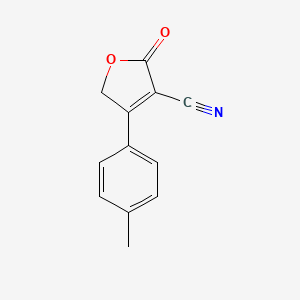




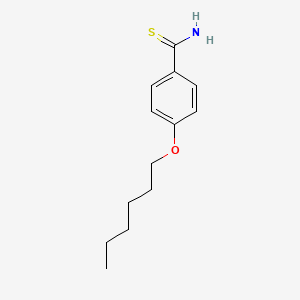

![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
